(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride

説明

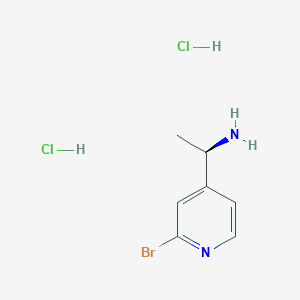

®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an ethanamine group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 4-pyridinecarboxaldehyde to form 2-bromo-4-pyridinecarboxaldehyde, which is then reduced to 2-bromo-4-pyridinemethanol. This intermediate is further converted to 2-bromo-4-pyridinemethylamine through a substitution reaction with ammonia or an amine source .

Industrial Production Methods

In industrial settings, the production of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or amides, while reduction can yield primary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of imines or amides.

Reduction: Formation of primary amines.

科学的研究の応用

Pharmacological Applications

1.1 Enzyme Inhibition and Receptor Binding

The compound has been investigated for its role in enzyme inhibition and receptor binding, making it relevant in pharmacological research. Studies have demonstrated that (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride can interact with specific molecular targets, leading to either inhibition or activation of various biological pathways. Its structural features facilitate enhanced binding affinity due to potential hydrogen bonding and electrostatic interactions.

1.2 Therapeutic Potential

Research indicates that this compound may exhibit therapeutic effects against several conditions due to its ability to modulate biological pathways. For instance, it has shown promise in studies related to neuropharmacology, where its interactions with neurotransmitter receptors could lead to advancements in treating neurological disorders.

Case Studies

4.1 Neuropharmacological Studies

Recent studies have explored the neuropharmacological effects of this compound, demonstrating its potential as a modulator of neurotransmitter systems involved in mood regulation and cognitive function. In vitro assays showed that the compound could enhance the binding affinity of certain neurotransmitters to their receptors, suggesting possible applications in treating anxiety and depression.

4.2 Anticancer Research

Another area of investigation focuses on the compound's anticancer properties. Preliminary results indicate that this compound may inhibit cancer cell proliferation through specific pathways associated with cell cycle regulation and apoptosis induction. Further studies are needed to elucidate these mechanisms and assess the compound's efficacy in vivo.

作用機序

The mechanism of action of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, modulating their activity. The ethanamine group can interact with active sites or binding pockets, influencing the overall biological activity of the compound.

類似化合物との比較

Similar Compounds

- 2-Bromopyridine-4-methanamine

- (2-Bromopyridin-4-yl)methanamine dihydrochloride

Uniqueness

®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride is unique due to its specific stereochemistry (R-configuration), which can result in distinct biological activities compared to its racemic or S-enantiomer counterparts. This stereochemistry can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in research and development .

生物活性

(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride is a compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure:

- Molecular Formula: C_8H_10BrN·2HCl

- Molecular Weight: 277.54 g/mol

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by amination. For example, the bromination of 4-pyridinecarboxaldehyde can yield 2-bromo-4-pyridinemethanol, which is subsequently converted to the target compound through a substitution reaction with an amine source.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's bromine atom and pyridine ring are crucial for binding to these targets, modulating their activity. The ethanamine group can interact with active sites or binding pockets, influencing the overall biological effects .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Notably, it has shown potential as a selective dual inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2), which are implicated in various cellular processes including smooth muscle contraction, cell migration, and proliferation. In vitro studies have demonstrated that this compound effectively inhibits these kinases, suggesting its potential as a therapeutic agent in conditions like cancer and cardiovascular diseases .

Pharmacological Studies

Recent studies have highlighted the compound's efficacy in various pharmacological contexts:

- Anticancer Activity: The compound has been explored for its anticancer properties, particularly in targeting pathways involved in tumor growth and metastasis. For instance, it has been shown to reduce cell viability in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects: Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to modulate neurotransmitter systems could lead to therapeutic applications in treating conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (R)-1-(2-Chloropyridin-4-yl)ethanamine | Moderate enzyme inhibition | Chlorine substituent affects binding |

| (S)-1-(2-Bromopyridin-4-yl)ethanamine | Lower selectivity compared to R | Different stereochemistry influences activity |

| (R)-1-(2-Iodopyridin-4-yl)ethanamine | Enhanced lipophilicity | Iodine may improve membrane permeability |

The R-enantiomer of this compound exhibits distinct biological activities compared to its S-enantiomer due to differences in binding affinity and selectivity toward molecular targets.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on ROCK Inhibition : A high-throughput screening campaign identified this compound as a potent dual ROCK inhibitor. Subsequent structure-based drug design led to derivatives that demonstrated enhanced efficacy in cellular assays, highlighting its potential as a lead compound for drug development against ROCK-related pathologies .

- Neuroprotective Mechanisms : In animal models of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reductions in neuroinflammation markers, suggesting its therapeutic potential in neurodegenerative disorders .

特性

IUPAC Name |

(1R)-1-(2-bromopyridin-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFPOOKKWWDFDY-ZJIMSODOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)Br)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=NC=C1)Br)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。